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Cat. No.: B12382202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a representative document for a hypothetical

covalent inhibitor, "Acryl42-10." As no public data exists for a molecule of this name, this guide

utilizes established principles and data from well-characterized covalent inhibitors of Bruton's

tyrosine kinase (BTK), such as ibrutinib, to illustrate the target binding kinetics, affinity, and

relevant experimental methodologies.

Introduction
Acryl42-10 is a potent and selective, irreversible covalent inhibitor of Bruton's tyrosine kinase

(BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR)

signaling, a pathway essential for B-cell proliferation, differentiation, and survival. Dysregulation

of the BCR signaling pathway is implicated in various B-cell malignancies.

Acryl42-10 features an acrylamide "warhead" that forms a covalent bond with a cysteine

residue (Cys481) in the active site of BTK. This irreversible interaction leads to sustained

inhibition of BTK's kinase activity. The binding of Acryl42-10 to BTK is a two-step process: an

initial, reversible non-covalent binding event, followed by the irreversible covalent bond

formation. This mechanism contributes to the high potency and prolonged duration of action of

the inhibitor.

This guide provides an in-depth overview of the target binding kinetics and affinity of Acryl42-
10, detailed experimental protocols for their determination, and a visualization of its mechanism
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of action within the BCR signaling pathway.

Target Binding Kinetics and Affinity
The interaction of Acryl42-10 with its target, BTK, is characterized by several key kinetic and

affinity parameters. These parameters provide a quantitative measure of the inhibitor's potency

and its dynamic interaction with the enzyme.

Quantitative Data Summary
The following tables summarize the key binding kinetics and affinity data for Acryl42-10
against BTK.

Table 1: Acryl42-10 In Vitro Potency

Parameter Value (nM) Description

IC50 (Enzymatic) 0.5

The concentration of Acryl42-

10 required to inhibit 50% of

BTK enzymatic activity in a

cell-free assay.[1]

IC50 (Cellular) 8

The concentration of Acryl42-

10 required to inhibit 50% of B-

cell proliferation in a cellular

assay.[1]

Table 2: Acryl42-10 Target Binding Kinetics
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Parameter Symbol Value Unit Description

Reversible

Binding Affinity
Ki 3.14 nM

The dissociation

constant for the

initial, non-

covalent binding

of Acryl42-10 to

BTK.

Inactivation Rate

Constant
kinact 0.00204 s-1

The first-order

rate constant for

the formation of

the covalent

bond between

Acryl42-10 and

BTK.

Covalent

Efficiency
kinact/Ki 6.5 x 105 M-1s-1

A second-order

rate constant that

represents the

overall efficiency

of covalent

inhibition,

combining both

binding affinity

and reactivity.

Mechanism of Action and Signaling Pathway
Acryl42-10 exerts its therapeutic effect by inhibiting the BCR signaling pathway. Upon antigen

binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role.

Covalent Inhibition Mechanism
The interaction of Acryl42-10 with BTK can be visualized as a two-step process. First, the

inhibitor reversibly binds to the ATP-binding pocket of BTK. This is followed by the acrylamide

moiety of Acryl42-10 forming an irreversible covalent bond with the thiol group of the Cys481

residue.
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Step 1: Reversible Binding

Step 2: Covalent Bond Formation

BTK (free)

BTK::Acryl42-10 (non-covalent complex)

kon

Acryl42-10 (free)

koff

BTK-Acryl42-10 (covalent adduct)

kinact

Click to download full resolution via product page

Acryl42-10's two-step covalent inhibition mechanism.

B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical downstream effector of the BCR. Its inhibition by Acryl42-10 blocks the signal

transduction that leads to B-cell proliferation and survival.
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Acryl42-10 inhibits the BCR signaling pathway.

Experimental Protocols
The following protocols are representative methods for determining the binding kinetics and

affinity of covalent inhibitors like Acryl42-10.

In Vitro Kinase Inhibition Assay (33P-ATP Filter Binding
Assay)
This assay measures the ability of Acryl42-10 to inhibit the enzymatic activity of BTK in a cell-

free system.

Workflow:
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Preparation Reaction Detection Analysis

Prepare Assay Buffer,
BTK Enzyme, Substrate,

Acryl42-10 dilutions, and 33P-ATP

Incubate BTK with Acryl42-10
(or DMSO control)

Initiate reaction with
Substrate and 33P-ATP

Stop reaction and
spot on filter paper

Wash to remove
unincorporated 33P-ATP

Measure radioactivity with
scintillation counter

Plot % inhibition vs.
[Acryl42-10] Calculate IC50 value

Click to download full resolution via product page

Workflow for the in vitro kinase inhibition assay.

Methodology:

Reagent Preparation:

Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

BTK Enzyme: Dilute purified recombinant BTK to the desired concentration in assay

buffer.

Substrate: Prepare a stock solution of a suitable peptide substrate (e.g., poly(E,Y)4:1).

Acryl42-10: Prepare a serial dilution of Acryl42-10 in DMSO.

33P-ATP: Prepare a working solution of ATP containing [γ-33P]ATP.

Reaction:

In a 96-well plate, add BTK enzyme and varying concentrations of Acryl42-10 (or DMSO

for control).

Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for

inhibitor binding.

Initiate the kinase reaction by adding the substrate and 33P-ATP mixture.

Incubate for a specific time (e.g., 60 minutes) at 30°C.
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Detection:

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot the reaction mixture onto a phosphocellulose filter paper.

Wash the filter paper multiple times with phosphoric acid to remove unincorporated 33P-

ATP.

Measure the radioactivity retained on the filter paper using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each Acryl42-10 concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the Acryl42-10 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)
This assay assesses the effect of Acryl42-10 on the proliferation of B-cell lymphoma cell lines

that are dependent on BCR signaling.

Methodology:

Cell Culture:

Culture a suitable B-cell lymphoma cell line (e.g., TMD8) in appropriate media.

Seed the cells in a 96-well plate at a predetermined density.

Compound Treatment:

Add serial dilutions of Acryl42-10 to the wells. Include a DMSO-only control.
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

Luminescence Detection:

Equilibrate the plate to room temperature.

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a

luminescent signal proportional to the amount of ATP present.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration of Acryl42-10 relative to

the DMSO control.

Plot the percentage of viability against the logarithm of the Acryl42-10 concentration.

Determine the IC50 value from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time association and dissociation of Acryl42-10 from BTK,

allowing for the determination of kon, koff, and KD.

Methodology:

Chip Preparation:

Immobilize purified BTK protein onto a sensor chip surface (e.g., a CM5 chip) via amine

coupling.

Binding Analysis:

Flow a running buffer over the sensor surface to establish a stable baseline.

Inject a series of concentrations of Acryl42-10 over the surface and monitor the change in

the response units (RU) over time (association phase).
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Switch back to the running buffer and monitor the decrease in RU as the compound

dissociates (dissociation phase).

Regenerate the sensor surface between different concentrations if necessary.

Data Analysis:

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1

Langmuir binding model) to determine the association rate constant (kon) and the

dissociation rate constant (koff).

Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.

Mass Spectrometry for Target Engagement
Mass spectrometry can be used to confirm the covalent modification of BTK by Acryl42-10 and

to quantify the extent of target engagement in a cellular context.

Methodology:

Cell Treatment and Lysis:

Treat cells with varying concentrations of Acryl42-10 for a defined period.

Harvest and lyse the cells to extract the proteome.

Protein Digestion:

Digest the protein lysate into peptides using a protease such as trypsin.

LC-MS/MS Analysis:

Separate the peptides by liquid chromatography (LC).

Analyze the peptides by tandem mass spectrometry (MS/MS).

Data Analysis:

Search the MS/MS data against a protein database to identify peptides.
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Specifically look for the peptide containing the Cys481 residue of BTK.

Identify the mass shift corresponding to the adduction of Acryl42-10 to this peptide.

Quantify the ratio of the modified to the unmodified peptide to determine the percentage of

target engagement at different inhibitor concentrations.

Conclusion
Acryl42-10 is a potent and selective covalent inhibitor of BTK, demonstrating low nanomolar

efficacy in both enzymatic and cellular assays. Its mechanism of action, involving an initial

reversible binding followed by irreversible covalent modification of Cys481, results in sustained

inhibition of the BCR signaling pathway. The experimental protocols outlined in this guide

provide a robust framework for the characterization of the binding kinetics and affinity of

Acryl42-10 and other similar covalent inhibitors, which is crucial for their preclinical and clinical

development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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